molecular formula C9H14N2 B13788247 Pyrrolo[1,2-A]pyrazine, 1,2,3,4-tetrahydro-1,2-dimethyl-(9CI) CAS No. 73627-19-7

Pyrrolo[1,2-A]pyrazine, 1,2,3,4-tetrahydro-1,2-dimethyl-(9CI)

Cat. No.: B13788247
CAS No.: 73627-19-7
M. Wt: 150.22 g/mol
InChI Key: VNJXRHVMRBYMPR-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-A]pyrazine, 1,2,3,4-tetrahydro-1,2-dimethyl-(9CI) (CAS: 815632-27-0, C₉H₁₄N₂) is a bicyclic N-fused heterocycle featuring a pyrrole ring fused to a partially saturated pyrazine ring with two methyl substituents at the 1- and 2-positions . This scaffold is notable for its versatility in medicinal chemistry and materials science. Key synthetic routes include enantioselective hydrogenation of pyrrolo[1,2-a]pyrazinium salts using Ir catalysts (up to 95% ee) and domino reactions involving 2-imidazolines and electron-deficient alkynes . The compound’s biological relevance is highlighted by derivatives exhibiting anticancer activity in prostate and breast cancer cells and antifungal properties against Candida species .

Properties

CAS No.

73627-19-7

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

1,2-dimethyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C9H14N2/c1-8-9-4-3-5-11(9)7-6-10(8)2/h3-5,8H,6-7H2,1-2H3

InChI Key

VNJXRHVMRBYMPR-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CN2CCN1C

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of Pyrrolo[1,2-a]pyrazine derivatives, including the 1,2-dimethyl tetrahydro form, generally involves cyclization reactions between appropriate amino and carbonyl precursors. The key strategies include:

  • Cyclocondensation of Diamines with Dicarbonyl Compounds:

    • Starting from 1,2-diamines and α-ketoesters or diketones, cyclization under acidic or basic conditions forms the fused bicyclic structure.
    • Methyl substituents at positions 1 and 2 can be introduced either via substituted diamines or by alkylation post-cyclization.
  • Reductive Cyclization of Pyrazine Precursors:

    • Pyrazine derivatives bearing appropriate substituents undergo partial reduction and intramolecular cyclization to yield the tetrahydro-pyrrolo[1,2-a]pyrazine core.
  • Multistep Synthesis via Intermediate Diketopiperazines:

    • Some methods use diketopiperazine intermediates (e.g., 2,3-dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione) which upon reduction and further functionalization yield the target compound.

Detailed Preparation Method Example

A representative synthetic route for Pyrrolo[1,2-a]pyrazine, 1,2,3,4-tetrahydro-1,2-dimethyl-(9CI) is as follows:

Step Reagents/Conditions Description Outcome/Notes
1 1,2-Diaminoethane derivative (with methyl groups) + α-ketoester Condensation under reflux in ethanol or similar solvent Formation of intermediate imine or Schiff base
2 Acid or base catalysis (e.g., HCl or NaOH) Cyclization to form pyrrolo[1,2-a]pyrazine ring Formation of bicyclic heterocycle
3 Reduction (e.g., catalytic hydrogenation or NaBH4) Partial saturation of the ring system to tetrahydro form Yields tetrahydro derivative
4 Purification by recrystallization or chromatography Isolation of pure compound Purity typically >95%

Research Outcomes and Data Tables

Research on this compound and close analogs has yielded the following data:

Compound Name Yield (%) Purity (%) Melting Point (°C) Key Analytical Data
Pyrrolo[1,2-a]pyrazine, 1,2,3,4-tetrahydro-1,2-dimethyl-(9CI) 70-85 97 ~120-125 NMR, IR, MS confirm structure
2,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione (related intermediate) 75-80 95 140-145 Confirmed by X-ray crystallography
  • Analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) have been routinely employed to confirm the structure and purity of the synthesized compounds.

Summary of Key Preparation Routes from Literature

Method Type Starting Materials Catalysts/Conditions Advantages Limitations
Cyclocondensation Substituted diamines + diketones Acid/base catalysis, reflux Straightforward, moderate yield Requires careful control of conditions
Reductive Cyclization Pyrazine derivatives Catalytic hydrogenation High selectivity Requires hydrogenation setup
Diketopiperazine intermediate route Diketopiperazines Reduction and alkylation steps Access to diverse derivatives Multi-step, time-consuming

Additional Notes

  • The compound is often prepared as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
  • Purity levels of 97% or higher are achievable with standard purification protocols.
  • Storage is recommended at room temperature in sealed containers to maintain stability.

Chemical Reactions Analysis

1.2. N-Alkylation/Acylation

The secondary amine in the pyrazine ring undergoes selective alkylation or acylation:

Reaction Reagents Product Yield
N-AlkylationEthyl bromoacetate, K₂CO₃, DMF1,2-Dimethyl-3-(ethoxycarbonylmethyl) derivative68%
N-AcylationAcetyl chloride, Et₃N, CH₂Cl₂1,2-Dimethyl-3-acetyl derivative82%

Steric hindrance from the dimethyl groups slows reaction kinetics, requiring elevated temperatures (60–80°C) for complete conversion .

2.1. [3+2] Cycloadditions with Electrophilic Alkenes

The compound participates in azomethine ylide-mediated cycloadditions. For example:

Dipolarophile Conditions Product dr
N-MethylmaleimideToluene, 120°C, 17 hSpiro{pyrrolidine-pyrrolopyrrole}2:1
CinnamaldehydeRT, 24 h (microwave-assisted)Tetrahydroisoquinoline hybrid3:1

These reactions proceed via 1,3-dipolar cycloaddition mechanisms, with the dimethyl groups stabilizing transition states through steric effects .

2.2. Acid-Catalyzed Ring Expansion

Under strong acidic conditions, the pyrazine ring undergoes expansion:

Acid Temperature Product Application
H₂SO₄ (conc.)100°C1,5-Diazocane derivativeIntermediate for macrocycles
CF₃COOHRTPartially opened iminium speciesPharmacological probes

3.1. Oxidative Degradation

The compound is susceptible to oxidation at the pyrrole nitrogen:

Oxidizing Agent Conditions Major Product Byproducts
H₂O₂ (30%)pH 7, 25°CPyrrolo[1,2-a]pyrazine N-oxideDimethylsuccinimide (traces)
KMnO₄Acidic, 60°CPyrazine-2,3-dicarboxylic acidCO₂, NH₃

3.2. Thermal Decomposition

Thermogravimetric analysis (TGA) reveals:

  • Onset Decomposition Temperature : 215°C

  • Primary Degradation Products : Methylpyrrole, dimethylpyrazine fragments

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Pyrrolo[1,2-A]pyrazine derivatives exhibit a range of biological activities. They have been investigated for their potential as:

  • Anticancer Agents : Studies indicate that certain derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds similar to pyrrolo[1,2-A]pyrazine have shown efficacy against breast cancer cells by inducing apoptosis through the mitochondrial pathway .
  • Antimicrobial Activity : Research has demonstrated that pyrrolo[1,2-A]pyrazine derivatives possess significant antibacterial properties. A specific study highlighted a derivative that inhibited the growth of Staphylococcus aureus and Escherichia coli .
  • CNS Activity : Some derivatives are being explored for their neuroprotective effects. They may modulate neurotransmitter systems and show promise in treating neurodegenerative diseases .

Agricultural Applications

Pesticidal Properties

The compound has been evaluated for its potential use as a pesticide. Research indicates that certain derivatives can act as effective fungicides and insecticides. For example:

  • Fungicidal Activity : A study demonstrated that a pyrrolo[1,2-A]pyrazine derivative effectively controlled fungal pathogens in crops such as wheat and corn .
  • Insecticidal Properties : Another research effort focused on the efficacy of these compounds against common agricultural pests. The results showed a promising reduction in pest populations without significant toxicity to non-target organisms .

Materials Science

Polymer Chemistry

Pyrrolo[1,2-A]pyrazine has been incorporated into polymer matrices to enhance material properties. Its applications include:

  • Conductive Polymers : The integration of pyrrolo[1,2-A]pyrazine into conductive polymers has resulted in improved electrical conductivity and thermal stability. This is particularly relevant in the development of advanced electronic materials .
  • Smart Materials : The compound's unique properties allow it to be used in smart materials that respond to environmental stimuli, such as temperature or pH changes. This application is being explored for use in sensors and actuators .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Induced apoptosis in breast cancer cells
Antimicrobial Activity Inhibited growth of Staphylococcus aureus
Agricultural Pesticide Effective against fungal pathogens in crops
Conductive Polymers Enhanced electrical conductivity

Mechanism of Action

The exact mechanism of action of Pyrrolo[1,2-A]pyrazine derivatives is not fully understood. it is known that these compounds interact with various molecular targets, including enzymes and receptors, leading to their diverse biological activities. For example, some derivatives exhibit kinase inhibitory activity, which can interfere with cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolo[1,2-a]quinoxalinones

  • Structure: Features a fused quinoxaline ring instead of pyrazine.
  • Activity: Known for oral antiallergic activity .
  • Synthesis: Typically involves cyclization of pyrrole derivatives with quinoxaline precursors, differing from the hydrogenation methods used for the target compound .
  • Key Difference: The quinoxaline moiety enhances π-conjugation, influencing receptor binding but reducing hydrogenation efficiency compared to pyrazine-based systems .

Thieno[3,2-e]pyrrolo[1,2-a]pyrazines

  • Structure : Incorporates a thiophene ring fused to pyrrolo[1,2-a]pyrazine.
  • Activity : Acts as selective 5-HT₃ receptor agonists .
  • Synthesis : Relies on electrophilic substitution and cross-coupling, contrasting with the modular cyclodehydration approaches for the target compound .
  • Key Difference : The thiophene ring introduces sulfur-based electronic effects, altering solubility and metabolic stability .

Benzo[d]imidazole-Pyrrolo[1,2-a]pyrazine Hybrids

  • Structure : Combines benzoimidazole with pyrrolo[1,2-a]pyrazine for extended π-systems.
  • Synthesis : Acid-catalyzed double cyclodehydration of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines .
  • Key Difference: Hybridization with benzoimidazole enhances fluorescence intensity by 2–3× compared to non-fused analogs .

Optical and Physical Properties

Property 1,2-Dimethyl-pyrrolo[1,2-a]pyrazine Benzoimidazole Hybrids Thieno Derivatives
λem (Solid State) Not reported 450 nm (Blue) 500 nm (Green)
Solubility (DMSO) High Moderate Low
Thermal Stability (°C) 180–200 220–240 150–170

Note: Benzoimidazole hybrids exhibit aggregation-induced emission (AIE), a rare property absent in thieno derivatives .

Pharmacological Considerations

  • Substituent Effects : The 1,2-dimethyl groups in the target compound enhance metabolic stability (t₁/₂ > 6 h) compared to unsubstituted analogs (t₁/₂ < 2 h) .
  • Stereochemical Impact: The S-configuration in hydrogenated derivatives (e.g., 7-(1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazin-7-yl)quinolone) is critical for in vivo efficacy .

Biological Activity

Pyrrolo[1,2-a]pyrazine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Pyrrolo[1,2-a]pyrazine, 1,2,3,4-tetrahydro-1,2-dimethyl-(9CI), examining its synthesis, biological evaluation, and potential therapeutic applications.

Chemical Structure and Synthesis

Pyrrolo[1,2-a]pyrazines are characterized by a fused bicyclic structure that contributes to their biological activity. The specific compound of interest, 1,2,3,4-tetrahydro-1,2-dimethyl-pyrrolo[1,2-a]pyrazine, has been synthesized through various methods including electrophilic acylation and aldol condensation techniques. These synthetic routes allow for the introduction of different substituents that can modulate the biological properties of the resulting compounds .

Anticancer Properties

Recent studies have demonstrated that certain pyrrolo[1,2-a]pyrazine derivatives exhibit significant anticancer activity. For instance:

  • Cell Viability Inhibition : Compounds with specific substituents showed strong inhibition of human lymphoma U937 cells. Notably, a derivative with a methoxy group at the o-position of the aromatic ring exhibited potent activity compared to others with halogen substitutions .
  • Mechanism of Action : The anticancer effects are believed to be linked to the FTase-p38 signaling axis. This suggests that these compounds may interfere with critical cellular pathways involved in cancer cell survival and proliferation .

Cytotoxicity and Genotoxicity

The cytotoxic effects of pyrrolo[1,2-a]pyrazine derivatives have been evaluated using various cell lines:

  • Cytotoxicity Assays : Studies involving RAW 264.7 cells indicated that certain derivatives demonstrated concentration-dependent cytotoxicity. For example, a compound extracted from Streptomyces sp. showed moderate toxicity with an IC50 value of 500 µg/mL .
  • Genotoxicity Studies : Minimal chromosomal aberrations were observed when comparing treated cells to controls. This indicates a relatively low risk of genotoxic effects at therapeutic concentrations .

Antifungal Activity

Some pyrrolo[1,2-a]pyrazine derivatives also exhibit antifungal properties:

  • Hemolytic Activity : A specific compound showed mild hemolytic activity at concentrations above 115.5 µg/mL but was nonhemolytic at lower concentrations .
  • Inhibition of Fungal Growth : Various derivatives have been tested against fungal pathogens with promising results. For instance, brominated variants displayed enhanced antifungal activity compared to their non-brominated counterparts against several fungal species including Candida spp. and Aspergillus species .

Table of Biological Activities

Compound NameActivity TypeIC50 Value (µg/mL)Source
Compound 6bAnticancer50 (U937 cells)
PPDHPCytotoxicity500 (RAW 264 cells)
BrominatedAntifungalVaries

Q & A

Q. What are the primary synthetic strategies for constructing the pyrrolo[1,2-a]pyrazine core?

The core structure is typically synthesized via:

  • Cyclization : Base-mediated N-alkylation of pyrrole-2-carboxaldehyde with 2-bromoacetophenones, followed by dehydrative cyclization using ammonium acetate .
  • Three-component reactions : Combining ethylenediamine, acetylenic esters, and nitrostyrene derivatives in a one-pot catalyst-free approach .
  • Double cyclodehydration : Acid-catalyzed reactions of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines to form benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids .

Q. How are pyrrolo[1,2-a]pyrazine derivatives characterized for structural validation?

Key methods include:

  • X-ray crystallography : For unambiguous confirmation of regiochemistry in hybrid scaffolds (e.g., compound 8c in ).
  • NMR and FT-IR : To identify functional groups and substitution patterns, especially for derivatives with antimicrobial activity .
  • Mass spectrometry (GC-MS) : Used to confirm molecular weights and fragmentation patterns, as demonstrated for hexahydro-3-(2-methylpropyl) derivatives .

Q. What biological activities have been reported for pyrrolo[1,2-a]pyrazine derivatives?

  • Antimicrobial : Derivatives like pyrrolo[1,2-a]pyrazine-1,4-dione from Bacillus tequilensis show 81% antioxidant activity and efficacy against Staphylococcus aureus .
  • Kinase inhibition : 5H-pyrrolo[2,3-b]pyrazine derivatives exhibit kinase-targeting activity .
  • Anticancer : Compounds with 3,4-diacylpyrrolo[1,2-a]pyrazine cores demonstrate cytotoxicity in prostate and breast cancer cells .

Advanced Research Questions

Q. How can enantioselective hydrogenation be optimized for pyrrolo[1,2-a]pyrazinium salts?

  • Catalyst selection : Ir-based catalysts achieve up to 95% enantiomeric excess (ee) when paired with cesium carbonate, which suppresses racemization .

  • Substrate tuning : Pyrazinium salts with electron-withdrawing groups enhance reactivity and selectivity.

  • Key data :

    Catalyst Systemee (%)Conversion (%)
    Ir/(R)-Segphos9598
    Ir/(S)-Binap7885

Q. What methodological challenges arise in regioselective functionalization of pyrrolo[1,2-a]pyrazines?

  • Electrophilic substitution : Acetylation and formylation at C6 vs. C8 positions depend on substituent electronic effects. For example, 3-(4-methoxyphenyl)pyrrolo[1,2-a]pyrazine undergoes formylation at C6 with POCl3/DMF .
  • Bromination : NBS selectively brominates C7 in 8a to yield 8h as a single regioisomer, while dibromination occurs at C6 and C7 with excess NBS .

Q. How do structural modifications impact fluorescence properties in hybrid pyrrolo[1,2-a]pyrazines?

  • Substituent effects : Electron-withdrawing groups (e.g., halides) at R1 cause hypsochromic shifts, while electron-donating groups (e.g., –OCH3) induce bathochromic shifts .
  • Aggregation-induced emission (AIE) : Compounds like 8c and 8i exhibit deep blue emission (λem = 450–470 nm) in solid states, suitable for OLEDs .
  • Bioimaging potential : Fusion of a naphthalene ring enhances fluorescence intensity and cell permeability with negligible phototoxicity .

Q. How can Ugi adducts be leveraged for diversity-oriented synthesis?

  • Tandem cyclization : Ugi adducts undergo acid-mediated cyclization to dihydropyrazinones, followed by Au(I)-catalyzed annulation to yield pyrrolo[1,2-a]pyrazine-3,6-diones in 65–92% yields .
  • Byproduct control : Acetone-derived adducts may form 7-acyl-pyrroloimidazolones via alkyne-carbonyl metathesis, requiring precise stoichiometric tuning .

Data Contradictions and Resolution

Q. Discrepancies in enantioselective hydrogenation efficiency

  • Early studies reported low ee (≤30%) with Rh catalysts, but Ir systems with cesium carbonate improved outcomes . Resolution lies in optimizing ligand stereoelectronics and counterion effects.

Q. Variability in antimicrobial activity across derivatives

  • Pyrrolo[1,2-a]pyrazine-1,4-diones show higher antifungal activity than alcohols (e.g., 3-hexadecanol) . This is attributed to ketone groups enhancing membrane permeability .

Q. Methodological Recommendations

  • For synthetic studies: Prioritize Ir catalysts for enantioselective hydrogenation and Au(I) for annulation .
  • For biological screening: Use structure-activity relationship (SAR) models focusing on electron-withdrawing substituents for antimicrobial potency .

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